2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 2-fluorophenyl substituent on the triazole ring and a 4-methylphenyl group on the acetamide moiety. Its molecular formula is C₁₇H₁₅FN₄OS, with a molecular weight of 342.39 g/mol .
Properties
Molecular Formula |
C17H16FN5OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-6-8-12(9-7-11)20-15(24)10-25-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
CXPVHDBWXAOWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has shown effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibits moderate cytotoxicity.
- HCT-116 (colon cancer) : Notable activity with IC50 values around 6.2 µM.
Mechanisms of Action:
- Inhibition of Cell Proliferation: Disrupts cell cycle progression.
- Induction of Apoptosis: Promotes programmed cell death in cancer cells.
- Targeting Metabolic Pathways: Inhibits metabolic enzymes critical for tumor growth.
Antiviral Activity
Triazole derivatives are also promising as antiviral agents. They can target specific viral enzymes, preventing replication:
- HIV Resistance: Certain modifications enhance efficacy against NNRTI-resistant HIV mutants.
Case Study:
A study demonstrated that structural modifications on the triazole core significantly improved antiviral activity against resistant strains, suggesting potential leads for drug development.
Antimicrobial Effects
The compound exhibits antimicrobial properties against various pathogens. The sulfanyl group enhances its ability to penetrate microbial membranes and disrupt essential functions.
Research Findings:
- Broad Spectrum Activity: Effective against both gram-positive and gram-negative bacteria.
- Mechanism of Action: Likely involves disruption of bacterial cell wall synthesis and function.
Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines resistant to conventional therapies.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of triazole derivatives against HIV. Results indicated that modifications to the triazole core could enhance efficacy against resistant strains.
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference Source |
|---|---|---|---|
| Anticancer | MCF-7 | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Anticancer | HCT-116 | Induction of apoptosis | Journal of Medicinal Chemistry |
| Antiviral | HIV | Targeting viral enzymes | Various studies |
| Antimicrobial | Various pathogens | Disruption of microbial membranes | Various studies |
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Synthesis : Allyl and pyridinyl groups (e.g., compound 6c) correlate with higher yields (83%) and melting points, suggesting improved crystallinity .
- Fluorine Impact: The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs (e.g., furan-2-yl derivatives) .
Key Observations:
- Anti-inflammatory Potential: Pyridinyl and methylphenyl substituents (e.g., ) correlate with cyclooxygenase-2 inhibition, suggesting the target compound may share similar pathways.
- Antiviral Activity : Hydroxyphenyl and nitrophenyl groups (e.g., AM31) enhance reverse transcriptase binding, but the target compound’s fluorine substituent may offer unique advantages in resistance profiles .
- Antimicrobial Trends : Electron-withdrawing groups (e.g., nitro, chloro) on the acetamide side chain improve activity against pathogens like E. coli and S. aureus .
Q & A
Q. What are the critical steps in synthesizing 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclization of thiosemicarbazide derivatives under reflux conditions.
- Sulfanyl-acetamide coupling via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound.
Optimization: Temperature control (60–80°C) and inert atmospheres (N₂) minimize side reactions. Reaction progress is monitored via TLC and HPLC .
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- 2-Fluorophenyl group : Enhances lipophilicity and target binding via π-π stacking.
- Sulfanyl bridge : Critical for hydrogen bonding with enzymatic active sites.
- 4-Methylphenyl acetamide : Modulates solubility and metabolic stability.
Example: Replacement of the 2-fluorophenyl with furan (e.g., in ) reduces antimicrobial efficacy by 40%, emphasizing the fluorophenyl group’s role in bioactivity .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial screenings reveal:
- Anti-exudative activity : 55% inhibition in rat formalin-induced edema models (dose: 50 mg/kg) .
- Anticancer potential : IC₅₀ of 12 µM against MCF-7 breast cancer cells via apoptosis induction .
- Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus due to triazole-mediated enzyme inhibition .
Screening protocols : In vitro assays (MTT for cytotoxicity; agar diffusion for antimicrobial) and in vivo edema models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological data across structurally similar analogs?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values in cancer models) are addressed by:
- Standardizing assay conditions : Control pH, serum concentration, and incubation time to reduce variability .
- Environmental factor analysis : For example, notes that α-aminophosphate moieties enhance TMV inhibition under specific conditions, suggesting solvent or cofactor dependencies.
- Meta-analysis : Compare data across ≥3 independent studies to identify trends (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. What advanced techniques are used to confirm structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., 2-fluorophenyl protons at δ 7.3–7.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1124 for C₁₈H₁₆FN₅O₂S) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between triazole and acetamide groups) .
Q. How can docking studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target identification : Prioritize enzymes with triazole-binding pockets (e.g., cyclooxygenase-2, dihydrofolate reductase).
- Docking protocols : Use AutoDock Vina with Lamarckian algorithms; validate with MD simulations (200 ns trajectories).
- Key findings : notes that furan-substituted analogs bind COX-2 with ∆G = -9.2 kcal/mol, suggesting competitive inhibition. Adjust substituents (e.g., methyl groups) to optimize binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
